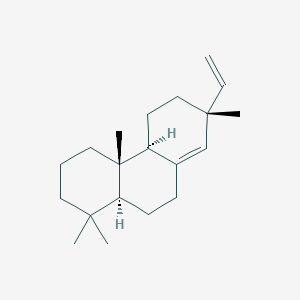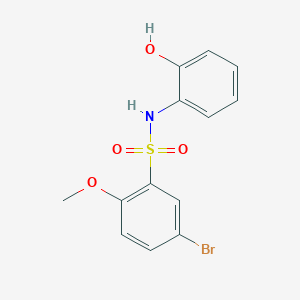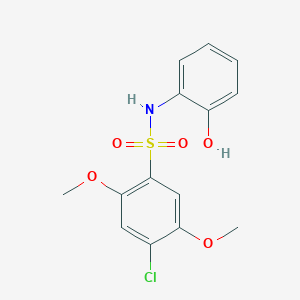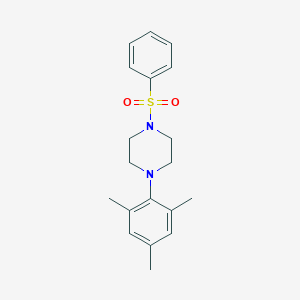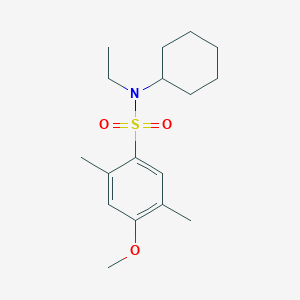
N-cyclohexyl-N-ethyl-4-methoxy-2,5-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-N-ethyl-4-methoxy-2,5-dimethylbenzenesulfonamide (CEM) is a sulfonamide derivative that has been widely used in scientific research as a pharmacological tool. CEM is a potent inhibitor of carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer, making it a potential therapeutic target.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-N-ethyl-4-methoxy-2,5-dimethylbenzenesulfonamide has been extensively studied for its potential as a therapeutic agent in cancer treatment. CA IX is highly expressed in many types of cancer, including breast, lung, and renal cell carcinoma. Inhibition of CA IX by N-cyclohexyl-N-ethyl-4-methoxy-2,5-dimethylbenzenesulfonamide has been shown to reduce tumor growth and increase the efficacy of chemotherapy. N-cyclohexyl-N-ethyl-4-methoxy-2,5-dimethylbenzenesulfonamide has also been studied for its potential as an imaging agent for cancer detection.
Wirkmechanismus
N-cyclohexyl-N-ethyl-4-methoxy-2,5-dimethylbenzenesulfonamide inhibits the activity of CA IX by binding to its active site, thereby preventing the conversion of carbon dioxide to bicarbonate ions. This leads to a decrease in the extracellular pH, which inhibits tumor growth and promotes cell death.
Biochemical and Physiological Effects:
N-cyclohexyl-N-ethyl-4-methoxy-2,5-dimethylbenzenesulfonamide has been shown to have a selective inhibitory effect on CA IX, with little to no effect on other carbonic anhydrase isoforms. This selectivity makes it a promising therapeutic agent for cancer treatment. N-cyclohexyl-N-ethyl-4-methoxy-2,5-dimethylbenzenesulfonamide has also been shown to have anti-inflammatory effects and to reduce the severity of arthritis in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclohexyl-N-ethyl-4-methoxy-2,5-dimethylbenzenesulfonamide is a potent and selective inhibitor of CA IX, making it a valuable tool for studying the role of this enzyme in cancer biology. However, its use in lab experiments is limited by its low solubility in water and its potential for non-specific binding to other proteins.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclohexyl-N-ethyl-4-methoxy-2,5-dimethylbenzenesulfonamide. One area of interest is the development of more soluble analogs of N-cyclohexyl-N-ethyl-4-methoxy-2,5-dimethylbenzenesulfonamide that can be used in vivo. Another potential direction is the investigation of the role of CA IX in other diseases, such as osteoporosis and epilepsy. Additionally, the use of N-cyclohexyl-N-ethyl-4-methoxy-2,5-dimethylbenzenesulfonamide as an imaging agent for cancer detection could be further explored.
Synthesemethoden
The synthesis of N-cyclohexyl-N-ethyl-4-methoxy-2,5-dimethylbenzenesulfonamide involves the reaction of 4-methoxy-2,5-dimethylbenzenesulfonyl chloride with cyclohexylamine and ethylamine in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain N-cyclohexyl-N-ethyl-4-methoxy-2,5-dimethylbenzenesulfonamide as a white crystalline solid.
Eigenschaften
Produktname |
N-cyclohexyl-N-ethyl-4-methoxy-2,5-dimethylbenzenesulfonamide |
|---|---|
Molekularformel |
C17H27NO3S |
Molekulargewicht |
325.5 g/mol |
IUPAC-Name |
N-cyclohexyl-N-ethyl-4-methoxy-2,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C17H27NO3S/c1-5-18(15-9-7-6-8-10-15)22(19,20)17-12-13(2)16(21-4)11-14(17)3/h11-12,15H,5-10H2,1-4H3 |
InChI-Schlüssel |
WVYFDTGFAPBZAF-UHFFFAOYSA-N |
SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=CC(=C(C=C2C)OC)C |
Kanonische SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=CC(=C(C=C2C)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




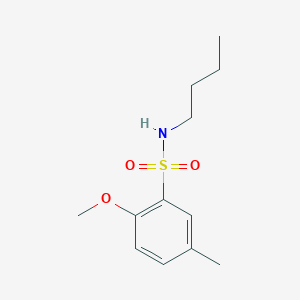


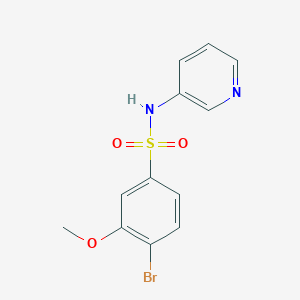


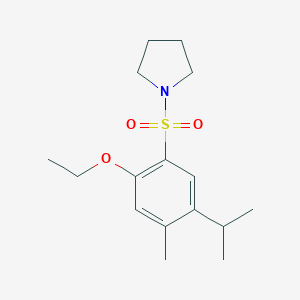
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B239396.png)
